- Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale, Russian Federation, , ,
Cas no 93379-54-5 ((S)-Atenolol)
(S)-Atenolol structure
(S)-Atenolol Properties
Names and Identifiers
-
- Esatenolol
- (S)-Atenolol
- (S)-(-)-Atenolol
- S-ATENOLOL
- 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)
- Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)
- (-)-Atenolol
- (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- S-(-)-Atenolol
- ESATENOLOL [MART.]
- ESATENOLOL [JAN]
- Prestwick3_000953
- DTXSID10239405
- HMS3260O14
- NCGC00015007-05
- 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE
- CHEBI:31556
- Prestwick2_000536
- 93379-54-5
- 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
- Esatenolol [INN]
- GS-0672
- NCGC00015007-04
- ESATENOLOL [WHO-DD]
- Tocris-0393
- NCGC00024566-01
- MFCD00074918
- AB00513856
- BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
- (S)-(-)-Atenolol, powder
- GEO-02804
- SR-01000597666
- HMS3675I05
- NCGC00016880-04
- NCGC00016880-03
- HMS2235B16
- S(-)-Atenolol
- CHEMBL343633
- NCGC00015007-03
- (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide
- EN300-18539569
- HMS2097P08
- Tocris-0387
- CCG-204251
- A-143
- BPBio1_001042
- DPF757BOSR
- HMS3266K19
- NCGC00015007-02
- S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide
- NCGC00016880-07
- NCGC00260841-01
- MLS002153864
- NCGC00093636-02
- CAS-56715-13-0
- NCGC00024570-04
- NCGC00093636-01
- Lopac-A-143
- EU-0100156
- Q24255323
- SCHEMBL4363
- CAS-93379-54-5
- AKOS015894675
- NCGC00016880-02
- Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- BSPBio_000946
- Atenolol, (s)-
- Tox21_500156
- NCGC00024570-02
- NCGC00016880-06
- SR-01000597666-1
- 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- Prestwick0_000536
- NCGC00016880-01
- (S)-()-Atenolol
- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-
- NCGC00093636-03
- (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- Lopac-A-7655
- Prestwick1_000536
- NS00099224
- NCGC00024570-01
- Lopac-A-142
- NCGC00015007-12
- NCGC00024570-03
- W-200527
- D01471
- LP00156
- SPBio_002472
- NCGC00016880-05
- NCGC00016880-13
- HMS3411I05
- Atenolol, (-)-
- UNII-DPF757BOSR
- HMS3714P08
- atenolol-(-)
- Lopac0_000156
- BRD-K44993696-001-03-2
- SR-01000597666-3
- BRD-K44993696-001-05-7
- 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
- (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- Esatenolol (JAN/INN)
- (S)(-)-atenolol
- BRD-K44993696-001-12-3
- (S)-(-)-Atenolol, 99%
- SMR000326748
- NCGC00015007-01
- DB13443
- SDCCGSBI-0050144.P002
- +Expand
-
- METKIMKYRPQLGS-LBPRGKRZSA-N
- 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
- O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C
Computed Properties
- 266.163043g/mol
- 0
- 0.2
- 3
- 4
- 8
- 266.163043g/mol
- 266.163043g/mol
- 84.6Ų
- 19
- 263
- 0
- 1
- 0
- 0
- 0
- 1
- 3
- 0
Experimental Properties
- 148-152 °C(lit.)
- 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL
- Light pink solid
- dissolve in water
(S)-Atenolol Price
(S)-Atenolol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 310 - 345 kPa, 35 - 38 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 45 - 50 psi, 35 - 38 °C
Reference
- Improved process for the industrial manufacture of atenolol, India, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Methanol ; 23 °C
1.2 Reagents: Ammonia ; 23 °C
1.3 Catalysts: Calcium hydride ; 30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C
1.2 Reagents: Ammonia ; 23 °C
1.3 Catalysts: Calcium hydride ; 30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ; 1 h, 23 °C
Reference
- Process for the preparation of pure (S)-enantiomer of atenolol, Croatia, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Water ; 12 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
Reference
- Lipase-catalyzed green synthesis of enantiopure atenololRSC Advances, 2015, 5(21), 15850-15860,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Isopropanol ; rt → 38 °C; 7 h, 38 °C
Reference
- Method for preparation of (S)-Atenolol, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Water ; rt → 10 °C; 3 h, 10 - 15 °C; 10 h
Reference
- Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine., United States, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Water ; 30 min, rt
1.2 20 - 60 °C; 12 - 24 h
1.2 20 - 60 °C; 12 - 24 h
Reference
- Method for preparing (S)-atenolol, Korea, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Dimethylformamide
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
Reference
- CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockersTetrahedron, 1999, 55(50), 14381-14390,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Methanol
Reference
- Preparation of optically active atenolol and its intermediates, Japan, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Methanol
Reference
- Manufacture of optically active atenolol and its intermediates, Japan, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Methanol
Reference
- Process for producing optically active atenolol and intermediate thereof, European Patent Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium methoxide , Ammonia Solvents: Methanol ; 20 °C; 24 h, 20 °C
Reference
- Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step, Croatia, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt
Reference
- Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal saltsBulletin of the Korean Chemical Society, 2008, 29(2), 313-318,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 0 - 5 °C; 1 d, rt
Reference
- An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolutionBioorganic & Medicinal Chemistry, 2005, 13(3), 627-630,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
- Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenololJournal of Organic Chemistry, 1992, 57(22), 6003-5,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol
Reference
- Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell StructureJournal of Physical Chemistry C, 2009, 113(19), 8313-8319,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; rt
Reference
- Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrinApplied Organometallic Chemistry, 2008, 22(10), 583-591,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water
Reference
- Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexesHelvetica Chimica Acta, 2008, 91(2), 317-332,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, 10 - 15 °C
Reference
- Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization, World Intellectual Property Organization, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 700 kPa, 50 °C
1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C
1.3 Reagents: Calcium hydride ; 24 h, rt
1.4 Reagents: Water ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 0 - 20 °C
1.3 Reagents: Calcium hydride ; 24 h, rt
1.4 Reagents: Water ; 1 h, rt
Reference
- Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomersJournal of Separation Science, 2005, 28(3), 251-256,
(S)-Atenolol Raw materials
- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, methyl ester
- (S)-(+)-Glycidyl-4-nitrobenzenesulfonate
- (R)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
- 2-(4-((2S)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- Benzeneacetic acid, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, butyl ester
- 4-Hydroxyphenylacetamide
- 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- 4-(2S)-2-Oxiranylmethoxybenzeneacetamide
- propan-2-amine
- (S)-Atenolol
(S)-Atenolol Preparation Products
(S)-Atenolol Related Literature
-
1. Enantiorecognition of a new chiral selector, β-cyclodextrin perphenylcarbamate, as studied by NMR spectroscopy and molecular energy calculationYoshihiro Kuroda,Yoshiyuki Suzuki,Jingyi He,Takahiro Kawabata,Akimasa Shibukawa,Hiroo Wada,Hiroya Fujima,Yasuhiko Go-Oh,Eiji Imai,Terumichi Nakagawa J. Chem. Soc. Perkin Trans. 2 1995 1749
-
Leif Schweitz,Lars I. Andersson,Staffan Nilsson Analyst 2002 127 22
-
Joni Agustian,Azlina Harun Kamaruddin,Hassan Y. Aboul-Enein RSC Adv. 2016 6 26077
-
Kadarkarai Govindan,Vimukthi D. W. Sumanasekara,Am Jang Environ. Sci.: Water Res. Technol. 2020 6 1465
-
Ann M. Ferrie,Chaoming Wang,Huayun Deng,Ye Fang Integr. Biol. 2013 5 1253
-
Rajender Kumar,Ravi Bhushan RSC Adv. 2014 4 50130
-
Bharat Prasad Dwivedee,Saptarshi Ghosh,Jayeeta Bhaumik,Linga Banoth,Uttam Chand Banerjee RSC Adv. 2015 5 15850
-
Roberto Fernández-Maestre,Markus Doerr Anal. Methods 2022 14 3011
-
Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547
-
Katie McKenzie,Colin F. Moffat,Bruce Petrie Anal. Methods 2020 12 2881
93379-54-5 ((S)-Atenolol) Related Products
- 56715-13-0(Benzeneacetamide,4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)
- 87619-83-8(4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide (Atenolol Impurity F))
- 29122-68-7(DL-Atenolol)
- 56392-17-7(Metoprolol tartrate)
- 98418-47-4(Metroprolol succinate)
- 37350-58-6(Metoprolol)
- 51384-51-1(Metoprolol)
- 56392-14-4(Metoprolol Acid)
- 81024-42-2((S)-Metoprolol)
- 81024-43-3((2R)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol)
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